molecular formula C11H7FO5S B1202931 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid CAS No. 839-78-1

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Cat. No. B1202931
CAS RN: 839-78-1
M. Wt: 270.24 g/mol
InChI Key: CDJFAPNPVPDTDW-UHFFFAOYSA-N
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Description

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid is a chemical compound with the linear formula C11H7FO5S . It has a molecular weight of 270.238 . This compound is typically used in laboratory settings .

Scientific Research Applications

  • Synthesis of Alkali-clearable Azo Disperse Dyes : Parvizi et al. (2009) demonstrated the synthesis of naphthalimide-based alkali-clearable azo disperse dyes containing a fluorosulfonyl group, which included 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid as a key component. These dyes showed good fastness properties when applied to polyester fabric, highlighting the potential of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid in textile dyeing applications (Parvizi, Khosravi, Moradian, & Gharanjig, 2009).

  • Inhibition of Hormone Binding in Glucocorticoid Receptor Studies : Blanchardie et al. (1990) explored the effects of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid on the glucocorticoid receptor from rabbit liver. They found it to be a competitive inhibitor of hormone binding to the receptor, suggesting its potential use in studies related to hormone-receptor interactions (Blanchardie, Denis, Orsonneau, & Lustenberger, 1990).

  • Electronic Absorption and Fluorescence Study : Schulman and Kovi (1973) conducted a study on the electronic absorption and fluorescence spectra of 1-hydroxy-2-naphthoic acid, closely related to 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid. This study provides insights into the photophysical properties of such compounds, potentially useful in analytical chemistry and materials science (Schulman & Kovi, 1973).

  • Photophysical and Photochemical Properties : Mishra et al. (2005) investigated the photophysical and photochemical properties of 1-hydroxy-2-naphthoic acid, which could offer insights into the behavior of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid under various conditions. This research is relevant to understanding the electronic properties and reactivity of such compounds (Mishra, Maheshwary, Tripathi, & Sathyamurthy, 2005).

  • Corrosion Inhibition : Afia et al. (2015) analyzed the corrosion inhibition properties of 2-hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid, a related compound, for C38 steel in HCl solution. This study suggests the potential of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid in corrosion inhibition applications (Afia, Salghi, Benali, Jodeh, Al-Deyab, & Hammouti, 2015).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating or drinking when using this product, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-fluorosulfonyl-1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJFAPNPVPDTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232798
Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

CAS RN

839-78-1
Record name 4-(Fluorosulfonyl)-1-hydroxy-2-naphthalenecarboxylic acid
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Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Record name 839-78-1
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Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Record name 4-(fluorosulphonyl)-1-hydroxy-2-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Jian-Xin, HI Yamamura, W Wan… - Biochemical pharmacology, 1988 - Elsevier
… The pellets were suspended in the same buffer supplemented with 25 mM MgCI, and with either 4-fluorosulfonyl-1-hydroxy-2-naphthoic acid (FSNA, Aldrich Chemical Co. Inc.) or p-…
Number of citations: 5 www.sciencedirect.com

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